Collateral Sensitivity in MDMS-Resistant Yoshida Lymphosarcoma Versus Methotrexate Cross-Resistance
In a Yoshida lymphosarcoma line (YMDR8) with acquired resistance to methylene dimethane sulfonate (MDMS), 3'-bromomethotrexate exhibited collateral sensitivity, whereas the parent compound methotrexate demonstrated cross-resistance [1]. This differential response was replicated in two independently derived MDMS-resistant lines (YMDR7 and YMDR9) [1].
| Evidence Dimension | Tumor cell response in MDMS-resistant Yoshida lymphosarcoma lines |
|---|---|
| Target Compound Data | Collateral sensitivity observed in YMDR8, YMDR7, and YMDR9 lines |
| Comparator Or Baseline | Methotrexate: cross-resistance in the same YMDR8 line; 3'-bromo-5'-chloromethotrexate and 3',5'-dichloromethotrexate also showed collateral sensitivity |
| Quantified Difference | Qualitative shift from cross-resistance (methotrexate) to collateral sensitivity (3'-bromomethotrexate) in the same resistant cell line |
| Conditions | In vivo (Wistar rats) and in vitro Yoshida lymphosarcoma models; YMDR8, YMDR7, YMDR9 cell lines resistant to MDMS |
Why This Matters
This demonstrates that 3'-bromomethotrexate retains or gains antitumor activity in a drug-resistant context where the standard therapeutic methotrexate fails, making it a critical tool compound for studying collateral sensitivity mechanisms.
- [1] Fox BW. Collateral sensitivity between methylene dimethane sulfonate and halogenated methotrexate derivatives in the Yoshida sarcoma in vivo and in vitro. J Natl Cancer Inst. 1977 Apr;58(4):955-8. PMID: 191629. View Source
